Ethyl 2-chloro-3-bromo-5-aminobenzoate
Description
Ethyl 2-chloro-3-bromo-5-aminobenzoate is a halogenated benzoate ester derivative characterized by a chloro substituent at position 2, a bromo group at position 3, and an amino group at position 5 of the benzene ring. The ethyl ester moiety enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C9H9BrClNO2 |
|---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
ethyl 5-amino-3-bromo-2-chlorobenzoate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2,12H2,1H3 |
InChI Key |
KZYIAMTVEOBTAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)N)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Halogen Variation
Ethyl 2-Bromo-3-Chlorobenzoate (CAS 27007-53-0)
- Structural Difference : The chloro and bromo substituents are swapped (2-chloro vs. 2-bromo; 3-bromo vs. 3-chloro).
- Impact : Positional isomerism alters electronic distribution and steric effects. The bromo group at position 2 (larger atomic radius) may hinder reactivity compared to the smaller chloro group in the target compound. Similarity score: 0.96 .
Ethyl 5-Bromo-2-Chlorobenzoate (CAS 56961-26-3)
- Similarity score: 0.90 .
Methyl 2-Bromo-5-Chlorobenzoate (CAS 57381-62-1)
- Structural Difference : Methyl ester replaces ethyl ester; substituents are bromo (position 2) and chloro (position 5).
- Similarity score: 0.94 .
Functional Group Variations
Ethyl 2-Amino-3-Bromo-5-Methylbenzoate (CAS 1041853-51-3)
- Structural Difference : A methyl group replaces the chloro substituent at position 2.
- Molecular formula: C₁₀H₁₂BrNO₂ .
Ethyl 2-Amino-5-Bromo-3-Fluorobenzoate (CAS 1183479-43-7)
- Structural Difference : Fluorine replaces chlorine at position 3.
- Impact: Fluorine’s high electronegativity increases the electron-withdrawing effect, which may enhance stability but reduce nucleophilic aromatic substitution rates. Molecular formula: C₉H₉BrFNO₂; molar mass: 262.08 g/mol .
Ethyl 5-Bromo-2,4-Diethoxybenzoate (Biopharmacule Product)
- Structural Difference: Ethoxy groups at positions 2 and 4 replace chloro and amino groups.
- Impact : The electron-donating ethoxy groups increase ring activation, favoring electrophilic substitution reactions. This compound is likely more lipophilic than the target molecule .
Physicochemical and Reactivity Trends
| Compound | Key Substituents | Molecular Formula | Molar Mass (g/mol) | Reactivity Notes |
|---|---|---|---|---|
| Ethyl 2-chloro-3-bromo-5-aminobenzoate | 2-Cl, 3-Br, 5-NH₂ | C₉H₈BrClNO₂ | ~304.5 (estimated) | Balanced EW/ED effects; versatile reactivity |
| Ethyl 2-bromo-3-chlorobenzoate | 2-Br, 3-Cl | C₉H₈BrClO₂ | 287.5 | Higher steric hindrance at position 2 |
| Ethyl 2-amino-3-bromo-5-methylbenzoate | 2-NH₂, 3-Br, 5-CH₃ | C₁₀H₁₂BrNO₂ | 258.1 | Reduced electrophilicity due to methyl |
| Ethyl 5-bromo-2-chlorobenzoate | 2-Cl, 5-Br | C₉H₈BrClO₂ | 287.5 | Lacks amino group; lower polarity |
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